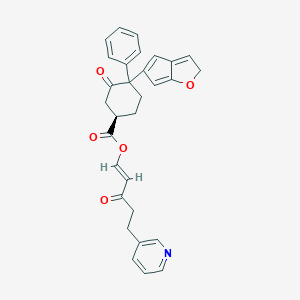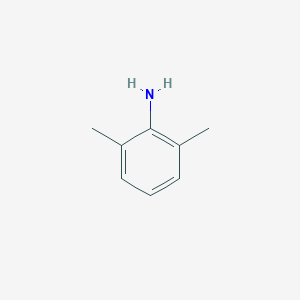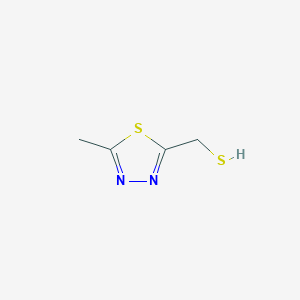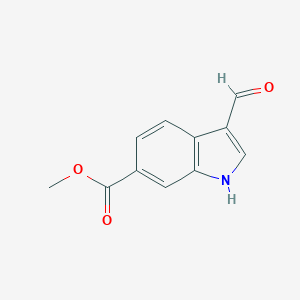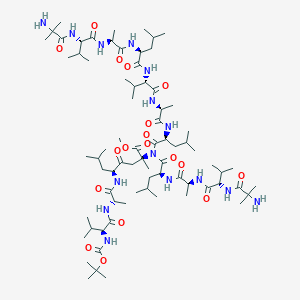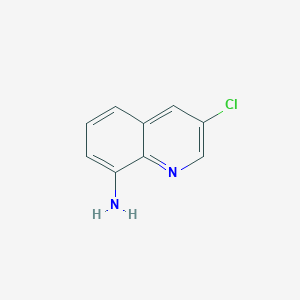
3-Chloroquinolin-8-amine
説明
3-Chloroquinolin-8-amine is a chemical compound with the CAS Number: 139399-66-9 and a molecular weight of 178.62 . It has a linear formula of C9H7ClN2 .
Synthesis Analysis
The synthesis of quinolin-8-amines, which are isomerically related to 3-Chloroquinolin-8-amine, can be achieved through intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .Molecular Structure Analysis
The InChI code for 3-Chloroquinolin-8-amine is 1S/C9H7ClN2/c10-7-4-6-2-1-3-8(11)9(6)12-5-7/h1-5H,11H2 . This indicates the presence of a chlorine atom at the 3rd position and an amine group at the 8th position on the quinoline ring.Physical And Chemical Properties Analysis
3-Chloroquinolin-8-amine is a solid at room temperature . and should be stored in a dark place, sealed in dry, at 2-8°C .科学的研究の応用
- Pharmaceutical Research
- 3-Chloroquinolin-8-amine is a valuable scaffold in organic synthesis . It’s used in the synthesis of biologically and pharmaceutically active quinoline and its analogues .
- The methods of application or experimental procedures involve intramolecular main group metal Lewis acid catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .
- The outcomes of these procedures are the synthesis of quinoline and its analogues which have potential biological and pharmaceutical activities .
-
Medicinal Chemistry
- Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .
- The methods of application or experimental procedures involve various synthetic approaches to harness numerous derivatives of the bioactive quinolines .
- The outcomes of these procedures are the development of potential drugs. The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .
-
Antimicrobial Research
- Among the synthesized derivatives, 3-chloro-4-(2-chloroquinolin-3-yl)-1-(substitutedphenyl)azetidin-2-one and 3-(substitutedphenyl)-2-(2-chloroquinolin-3-yl)thiazolidin-4-one exhibited potent antimicrobial activity .
- The methods of application or experimental procedures involve the synthesis of these derivatives .
- The outcomes of these procedures are the development of potential antimicrobial agents .
-
Organic Synthesis
- Quinolin-8-amines are isomerically related and valuable scaffolds in organic synthesis .
- The methods of application or experimental procedures involve intramolecular main group metal Lewis acid catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .
- The outcomes of these procedures are the synthesis of quinoline and its analogues which have potential biological and pharmaceutical activities .
-
Carbon Capture and Storage
- Amine and polyamine-based materials feature widely in the literature as solid CO2 sorbents .
- The methods of application or experimental procedures involve the use of these materials to capture CO2 from dilute sources .
- The outcomes of these procedures are the development of technologies to reduce the global atmospheric CO2 concentration .
-
Dyestuff and Sanitizers
- Heterocyclic compounds like 3-Chloroquinolin-8-amine have a wide range of uses in the field of medicinal chemistry .
- The methods of application or experimental procedures involve the synthesis of these compounds for use in dyestuff, sanitizers, corrosion inhibitors, antioxidants, and copolymer synthesis .
- The outcomes of these procedures are the production of these useful materials .
Safety And Hazards
3-Chloroquinolin-8-amine is classified under GHS07 for safety. The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
3-chloroquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-7-4-6-2-1-3-8(11)9(6)12-5-7/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JADNCHDIIRDJRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloroquinolin-8-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



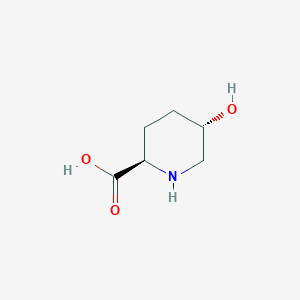
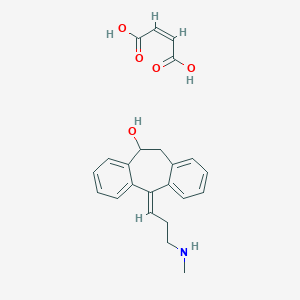
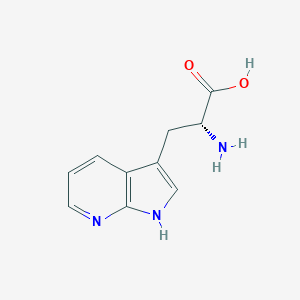
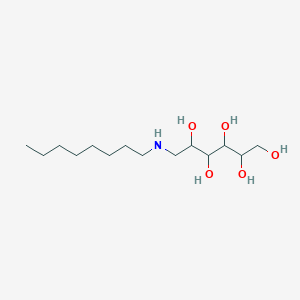
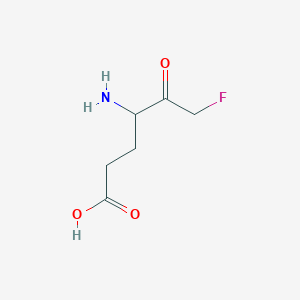
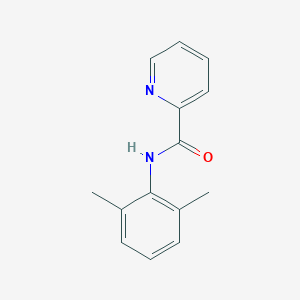
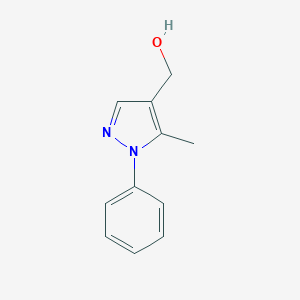
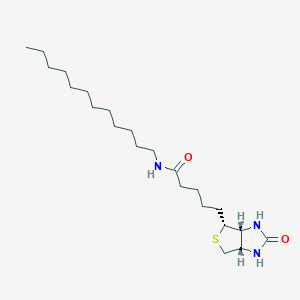
![2-Methyl-5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one;sulfuric acid](/img/structure/B139819.png)
